![molecular formula C14H18ClNO2 B5305729 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)
1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine, also known as JNJ-5207852, is a compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of various receptors and channels. It has been found to act as a CB2 receptor agonist, which may contribute to its anti-inflammatory and analgesic effects. Additionally, it has been shown to inhibit the activity of TRPV1 channels, which are involved in pain perception and inflammation. Moreover, this compound has been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and cell survival.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been found to reduce anxiety-like behavior in animal models of anxiety. Moreover, it has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine in lab experiments include its well-characterized synthesis method, its known mechanism of action, and its potential therapeutic applications. However, there are also some limitations associated with this compound. For example, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. Additionally, its effects may vary depending on the animal model and experimental conditions used.
Future Directions
There are several future directions related to the research on 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine. One potential direction is to investigate its potential use in the treatment of chronic pain and other neurological disorders. Another direction is to explore its potential as a therapeutic agent for inflammatory bowel disease and other inflammatory conditions. Additionally, further research is needed to better understand its mechanism of action and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine involves the reaction of 4-chlorophenol with butyryl chloride to form 4-chlorobutyrophenone. This intermediate is then reacted with pyrrolidine in the presence of a base to yield the final product. The synthesis of this compound has been reported in several research articles, and various modifications have been made to improve the yield and purity of the product.
Scientific Research Applications
1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against various targets such as the cannabinoid receptor CB2, the transient receptor potential vanilloid 1 (TRPV1) channel, and the sigma-1 receptor. This compound has been investigated for its potential use in the treatment of pain, inflammation, anxiety, and other neurological disorders.
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-13(14(17)16-9-3-4-10-16)18-12-7-5-11(15)6-8-12/h5-8,13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUSRIIIVLIJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(pyrrolidin-1-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

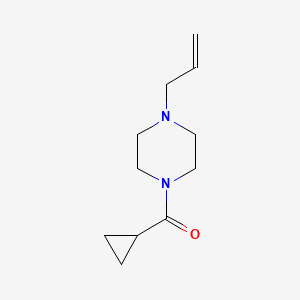
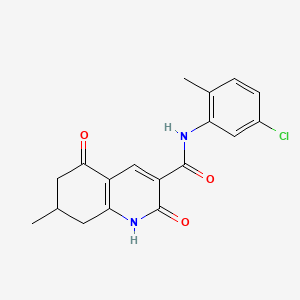

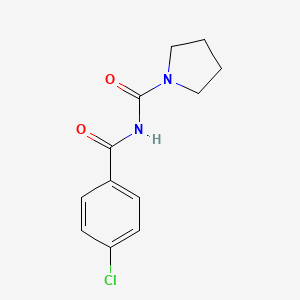
![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)
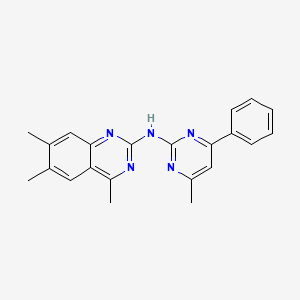
![6-(2-bromo-5-ethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305710.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)
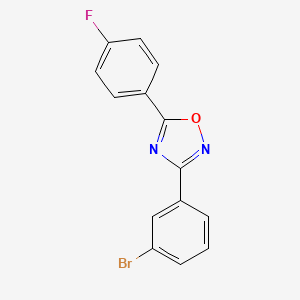
![N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)
![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![methyl 4-{5-[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5305745.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)